

# elaidic acid's role as a food component

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Elaidic Acid*

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An In-depth Technical Guide on **Elaidic Acid's** Role as a Food Component

Audience: Researchers, scientists, and drug development professionals.

## Abstract

**Elaidic acid** (C18:1 trans-9) is the most prevalent trans fatty acid (TFA) found in industrially processed foods derived from partially hydrogenated vegetable oils (PHOs). Its linear molecular structure, a consequence of the trans configuration of its double bond, distinguishes it from its cis-isomer, oleic acid, and imparts properties similar to saturated fats. This structural difference is fundamental to its distinct metabolic and physiological effects. Extensive research has demonstrated a strong association between the consumption of **elaidic acid** and an increased risk of cardiovascular disease, primarily through its adverse effects on blood lipid profiles, including the elevation of low-density lipoprotein (LDL) cholesterol and the reduction of high-density lipoprotein (HDL) cholesterol.<sup>[1][2][3][4][5]</sup> Mechanistically, **elaidic acid** has been shown to induce hepatic lipogenesis, promote systemic inflammation and oxidative stress, and trigger cellular apoptosis through endoplasmic reticulum stress. This whitepaper provides a comprehensive technical overview of **elaidic acid** as a food component, detailing its chemical properties, food sources, metabolic fate, and the molecular pathways through which it impacts human health. It includes summaries of quantitative data, detailed experimental protocols from key studies, and visualizations of critical signaling pathways to serve as a resource for the scientific community.

## Introduction and Chemical Profile

**Elaidic acid** is a monounsaturated trans fatty acid, chemically identified as (E)-octadec-9-enoic acid.<sup>[6][7]</sup> It shares the same chemical formula as oleic acid, C<sub>18</sub>H<sub>34</sub>O<sub>2</sub>, but differs in the stereochemistry of the double bond at the ninth carbon position.<sup>[8]</sup> While oleic acid has a 'cis' configuration, creating a kink in the fatty acid chain, **elaidic acid**'s 'trans' configuration results in a more linear, straight structure.<sup>[8]</sup> This conformation allows **elaidic acid** molecules to pack more tightly, similar to saturated fatty acids, which explains its higher melting point (45 °C) and its solid state at room temperature.<sup>[6][9]</sup>

First isolated in 1832, **elaidic acid** was primarily a laboratory product until its presence was confirmed in beef fat.<sup>[9]</sup> Its main source in the human diet became industrially produced PHOs, created by adding hydrogen to vegetable oils to increase their stability, shelf-life, and create a semi-solid texture suitable for margarines, shortenings, and baked goods.<sup>[8][10]</sup> It also occurs in small quantities in milk and meat from ruminant animals.<sup>[6][9][10]</sup>

Table 1: Chemical and Physical Properties of **Elaidic Acid**

Property	Value	Reference(s)
IUPAC Name	(E)-octadec-9-enoic acid	<sup>[6]</sup>
Common Name	Elaidic acid	<sup>[6]</sup>
Chemical Formula	C <sub>18</sub> H <sub>34</sub> O <sub>2</sub>	<sup>[6][7]</sup>
Molar Mass	282.46 g/mol	<sup>[6]</sup>
Appearance	Colorless/white waxy solid	<sup>[6][9]</sup>
Melting Point	44.5-45.5 °C	<sup>[9][10]</sup>
Boiling Point	288 °C at 100 mmHg	<sup>[9][10]</sup>
Solubility	Insoluble in water	<sup>[9][10]</sup>

## Quantitative Analysis of Elaidic Acid in Food

The primary dietary sources of **elaidic acid** have historically been foods containing PHOs.<sup>[8]</sup> <sup>[11]</sup> While regulatory actions have significantly reduced the use of PHOs, **elaidic acid** is still present in some processed foods, fried items, and naturally in ruminant-derived products.

Table 2: **Elaidic Acid** Content in Various Food Categories

Food Category	Primary Source of Elaidic Acid	Typical Content Range ( g/100g of fat)	Reference(s)
Margarine & Shortening	Partially Hydrogenated Vegetable Oils	Can be high, historically up to 20-30% of total fat	[9][12][13]
Commercially Baked Goods	Partially Hydrogenated Vegetable Oils	Variable, depends on fat used	[8][13]
Fried Foods	Partially Hydrogenated Frying Oils	Variable, depends on oil and frying conditions	[8][9][14]
Snacks & Confectioneries	Partially Hydrogenated Vegetable Oils	Variable	[13][15]
Beef & Lamb Products	Ruminant Fat (Natural)	~0.1% of total fatty acids	[8][9]
Dairy Products (Milk, Butter)	Ruminant Fat (Natural)	~0.1% of total fatty acids	[6][8][9]

Note: Content can vary widely based on product formulation and manufacturing processes. Data for PHO-containing products often reflects historical values before widespread reformulation.

## Metabolic Fate and Pathophysiological Role

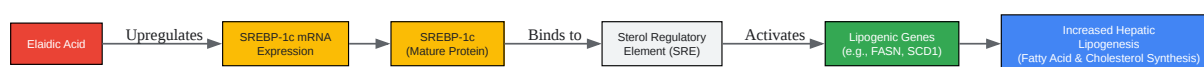
Once ingested, **elaidic acid** is incorporated into various lipid pools, including plasma phospholipids, triglycerides, and cholesteryl esters, and can become integrated into cell membranes.[4][16] This incorporation alters membrane fluidity and impacts cellular function. The primary health concerns associated with **elaidic acid** consumption are its detrimental

effects on lipid metabolism and its role in promoting inflammation, oxidative stress, and other cellular dysfunctions that contribute to chronic disease.

## Dysregulation of Lipid Metabolism

A significant body of evidence from clinical trials demonstrates that dietary intake of **elaidic acid** adversely affects the lipoprotein profile.<sup>[1][2][3][5]</sup> It is strongly associated with increased levels of LDL cholesterol and decreased levels of HDL cholesterol, a pro-atherogenic combination that elevates the risk of coronary heart disease.<sup>[1][2][4][5]</sup> One mechanism for this is the increase in plasma cholesteryl ester transfer protein (CETP) activity, which facilitates the transfer of cholesteryl esters from HDL to VLDL, ultimately lowering HDL levels.<sup>[6][10]</sup>

Furthermore, studies using human liver cell lines (e.g., HepG2, HuH-7) have shown that **elaidic acid** upregulates hepatic lipogenesis (the synthesis of fatty acids and cholesterol).<sup>[1][2][17]</sup> This is mediated by the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a major transcription factor that controls the expression of lipogenic genes.<sup>[17]</sup>



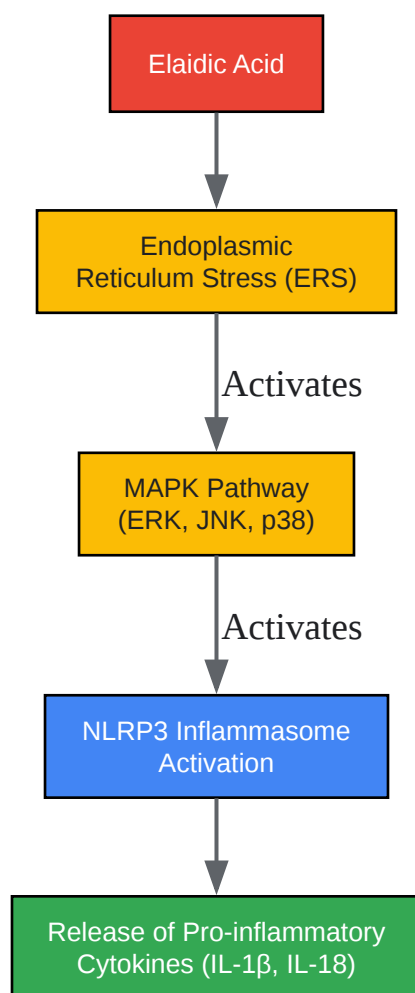
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Caption: **Elaidic Acid**-Induced Hepatic Lipogenesis via SREBP-1c.

## Pro-inflammatory and Pro-oxidative Effects

**Elaidic acid** intake is linked to systemic inflammation, a key factor in the pathogenesis of atherosclerosis.<sup>[12][18]</sup> In vitro studies have demonstrated that **elaidic acid** stimulates the expression of inflammatory mediators in macrophages and smooth muscle cells.<sup>[18][19]</sup>

One critical pathway involves the activation of the NLRP3 (NOD-like receptor protein 3) inflammasome in liver Kupffer cells.<sup>[20]</sup> This activation is triggered by endoplasmic reticulum stress (ERS) and subsequent activation of the mitogen-activated protein kinase (MAPK) signaling pathway, leading to the release of pro-inflammatory cytokines like IL-1 $\beta$ .<sup>[12][20]</sup>



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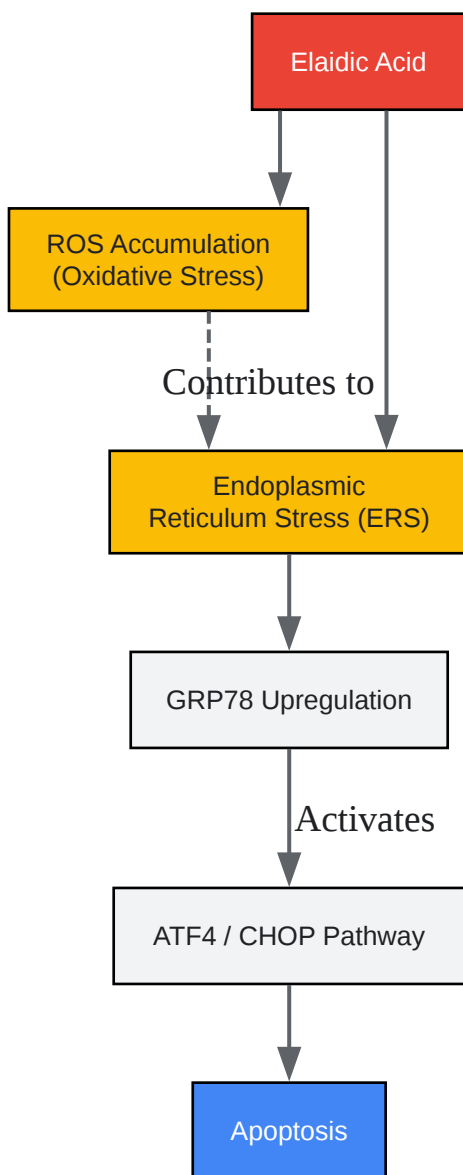
Caption: Inflammasome Activation by **Elaidic Acid**.

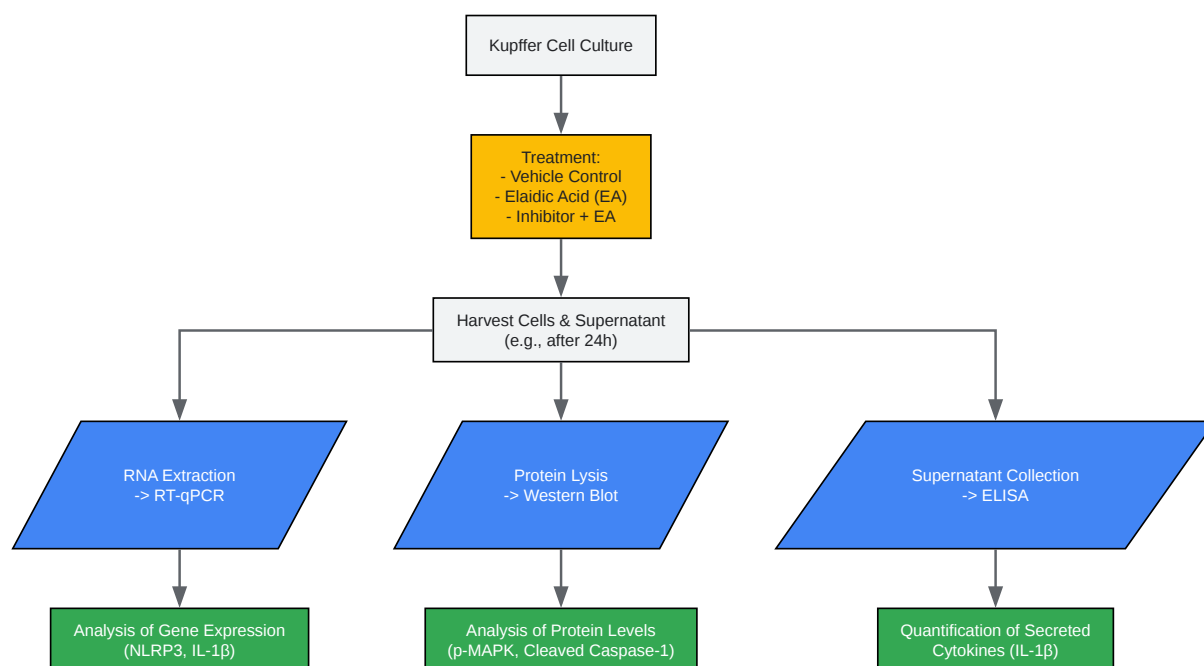
Furthermore, **elaidic acid** has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and the expression of NADPH oxidase in vascular smooth muscle cells, contributing to endothelial dysfunction and the progression of atherosclerosis.[18][21]

## Endoplasmic Reticulum Stress and Apoptosis

Beyond its role in inflammation, ERS is a direct mechanism of **elaidic acid**-induced cellular damage. In neuronal cells (SH-SY5Y), **elaidic acid** treatment leads to the accumulation of ROS and induces ERS, activating the GRP78/ATF4/CHOP signaling pathway, which ultimately

culminates in apoptosis (programmed cell death).[21] This suggests potential neurotoxic effects and provides a model for how TFAs can induce cell death in various tissues.





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- To cite this document: BenchChem. [elaidic acid's role as a food component]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191154#elaidic-acid-s-role-as-a-food-component]

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